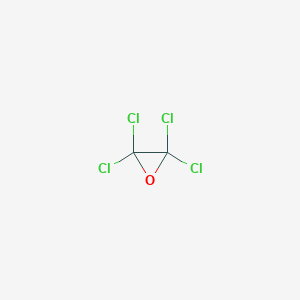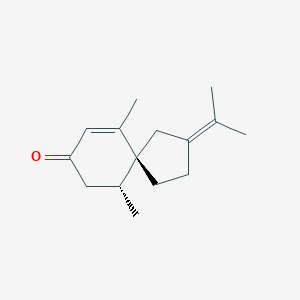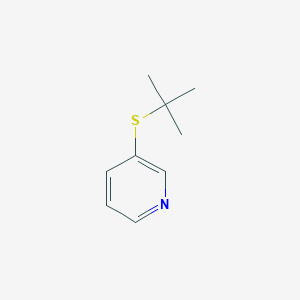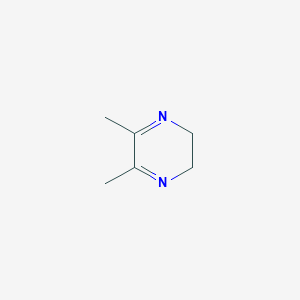
Tetrachloroethylene oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrachloroethylene oxide (TCPO) is a chemical compound that is widely used in scientific research applications. It is a colorless liquid that is highly reactive and unstable, making it a valuable tool for studying chemical reactions and mechanisms.
Mecanismo De Acción
Tetrachloroethylene oxide is a highly reactive compound that can undergo several reactions, including hydrolysis, elimination, and oxidation. When Tetrachloroethylene oxide is exposed to a suitable trigger, such as heat, light, or a chemical reactant, it undergoes a reaction that produces a highly fluorescent compound. The mechanism of this reaction is complex and involves several intermediates, including a cyclic peroxide and a dioxetane.
Efectos Bioquímicos Y Fisiológicos
Tetrachloroethylene oxide is not used in drug development, and thus its biochemical and physiological effects are not well-studied. However, it is known to be toxic and can cause skin and eye irritation. It is also a suspected carcinogen and mutagen, and its use should be carefully controlled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of Tetrachloroethylene oxide is its high reactivity and instability, which make it an ideal tool for studying fast and complex chemical reactions. Its fluorescent properties also make it useful for studying reaction mechanisms. However, Tetrachloroethylene oxide is highly toxic and must be handled with care. Its instability also makes it difficult to store and transport, and its use should be carefully controlled.
Direcciones Futuras
There are several future directions for Tetrachloroethylene oxide research. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the development of new applications for Tetrachloroethylene oxide, such as in the synthesis of novel organic compounds or as a probe for studying biological systems. Additionally, more research is needed to fully understand the biochemical and physiological effects of Tetrachloroethylene oxide and to develop safe handling practices.
Métodos De Síntesis
Tetrachloroethylene oxide can be synthesized in several ways, but the most common method involves the reaction of tetrachloroethylene with hydrogen peroxide in the presence of a catalyst. This reaction produces Tetrachloroethylene oxide and water as byproducts. The reaction is exothermic, and the heat generated must be carefully controlled to prevent the formation of unwanted side products.
Aplicaciones Científicas De Investigación
Tetrachloroethylene oxide is widely used in scientific research applications, particularly in the field of organic chemistry. It is used as a reactant in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Tetrachloroethylene oxide is also used as a fluorescent probe to study chemical reactions and mechanisms. Its high reactivity and instability make it an ideal tool for studying fast and complex chemical reactions.
Propiedades
Número CAS |
16650-10-5 |
|---|---|
Nombre del producto |
Tetrachloroethylene oxide |
Fórmula molecular |
C2Cl4O |
Peso molecular |
181.8 g/mol |
Nombre IUPAC |
2,2,3,3-tetrachlorooxirane |
InChI |
InChI=1S/C2Cl4O/c3-1(4)2(5,6)7-1 |
Clave InChI |
PHEPAUSSNBXGQO-UHFFFAOYSA-N |
SMILES |
C1(C(O1)(Cl)Cl)(Cl)Cl |
SMILES canónico |
C1(C(O1)(Cl)Cl)(Cl)Cl |
Otros números CAS |
16650-10-5 |
Sinónimos |
tetrachloroepoxyethane tetrachloroethylene oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4beta-(Isobutyryloxy)-3,4abeta,5beta-trimethyl-4,4a,5,6-tetrahydronaphtho[2,3-b]furan-9(7H)-one](/img/structure/B95142.png)
![1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine](/img/structure/B95143.png)




![1-Azabicyclo[1.1.0]butane](/img/structure/B95151.png)
![N,N-Diethylbenzo[c]cinnolin-4-amine](/img/structure/B95152.png)